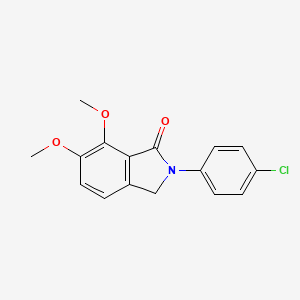
2-(4-chlorophenyl)-6,7-dimethoxy-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-chlorophenyl)-6,7-dimethoxy-1-isoindolinone and related compounds involves several key steps that highlight the complexity and innovation in organic synthesis. One approach for the synthesis of related isoindolinone derivatives involves the coupling reaction of chloroindoline with dimethoxy benzoic acid under solvent-free conditions, yielding high-purity compounds through microwave irradiation (Sapari et al., 2019). Additionally, the synthesis of similar compounds often employs chiral preparative HPLC for resolution, and the absolute configuration of enantiomers can be established by X-ray diffractometry, demonstrating the importance of stereochemistry in the synthesis process (Gitto et al., 2007).
Molecular Structure Analysis
The molecular structure of isoindolinone derivatives, including this compound, is characterized by specific spatial arrangements that influence their chemical properties and interactions. X-ray crystallography provides detailed insights into the molecular geometry, showing how chlorophenyl rings are inclined to the isoquinoline or pyridine rings, which is crucial for understanding the compound's reactivity and binding properties (Mague et al., 2017).
Chemical Reactions and Properties
Isoindolinone derivatives undergo various chemical reactions that modify their structure and functional groups, enabling the creation of a wide range of compounds with diverse properties. For instance, cyclization reactions and the incorporation of different substituents lead to compounds with varied biological activities and physical properties (Ando et al., 1974).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Techniques like Hirshfeld surface analysis and DFT studies provide insights into the intermolecular interactions and stability of the crystal structure, which are essential for the compound's application in various scientific fields (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties of isoindolinone derivatives, including reactivity, acidity, and the ability to participate in hydrogen bonding, are critical for their applications in synthesis and medicinal chemistry. Studies on similar compounds have shown a broad spectrum of weak interactions in their crystal structures, which are pivotal for understanding the compound's behavior in chemical reactions (Mandal & Patel, 2018).
Scientific Research Applications
Synthesis and Crystal Structure
Isoindolinone compounds, including those with 4-chlorophenyl groups, have been synthesized and characterized to study their molecular structure and potential applications. For example, an isoindoline derivative was synthesized and analyzed through spectroscopic methods and X-ray crystallography, revealing insights into its structural characteristics and the theoretical basis for its non-linear optical properties, suggesting potential in materials science (Evecen et al., 2016).
Pharmacological Applications
Isoindolinone derivatives have been explored for their pharmacological activities, including as kinase inhibitors. Optimization of these compounds has led to potent inhibitors of Src kinase activity, with implications for cancer research and therapy (Boschelli et al., 2001). Additionally, isoindolinone-based molecules have been identified as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology, showcasing the therapeutic potential of these compounds (Hardcastle et al., 2005).
Material Science Applications
Isoindolinone derivatives have also been investigated for their application in material science, such as in the synthesis of nonlinear optical materials and electrochemical applications. Research into the structural properties and electrochemical behavior of these compounds can lead to advancements in electronic materials and devices (Czichy et al., 2021).
Organic Synthesis
Isoindolinones serve as key intermediates and products in organic synthesis, enabling the construction of complex molecular architectures. Techniques such as palladium-catalyzed aerobic aminooxygenation of alkenes have been developed for the synthesis of isoindolinones, demonstrating the versatility of these compounds in synthetic chemistry (Kou et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-6,7-dimethoxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOMHYGHCEGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)Cl)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

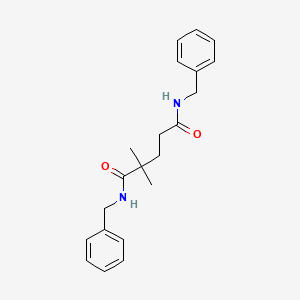
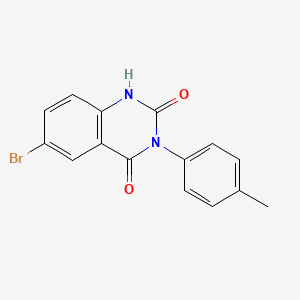
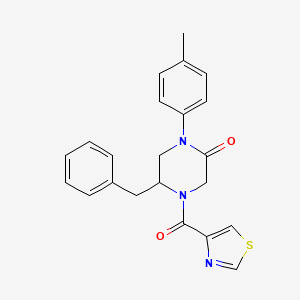
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
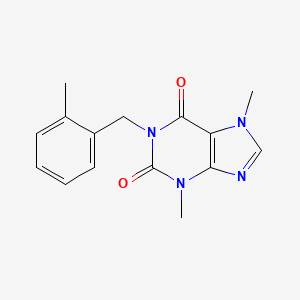
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
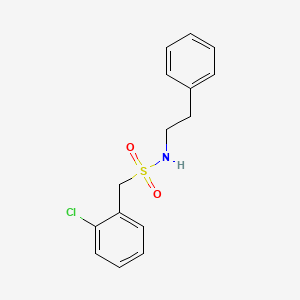

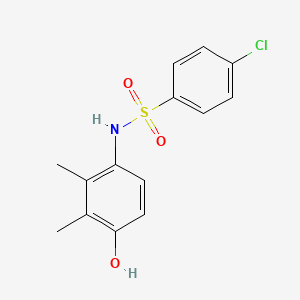
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)
![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
